6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

6-(4-chlorophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMUDOIBPSZDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We delve into its fundamental molecular and physicochemical properties, explore the strategic importance of its constituent chemical moieties in medicinal chemistry, and present a plausible, detailed synthetic protocol. Furthermore, this document outlines critical safety and handling procedures essential for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a building block or scaffold in the design of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

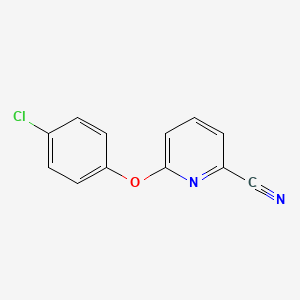

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a nitrile functional group, and a 4-chlorophenoxy moiety. These features make it a valuable intermediate in organic synthesis and a scaffold for building more complex, biologically active molecules.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

| IUPAC Name | 6-(4-chlorophenoxy)pyridine-2-carbonitrile | AK Scientific, Inc.[1] |

| Molecular Formula | C₁₂H₇ClN₂O | PubChem[2], AKSci[3] |

| CAS Number | 1384428-94-7 | AKSci[3] |

| SMILES | C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N | PubChem[2] |

| InChI | InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H | PubChem[2] |

| InChIKey | XFMUDOIBPSZDKY-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physicochemical Data

| Property | Value | Significance | Source |

| Molecular Weight (MW) | 230.65 g/mol | For stoichiometric calculations in synthesis. | AKSci[3] |

| Monoisotopic Mass | 230.02469 Da | For high-resolution mass spectrometry analysis. | PubChem[2] |

| Predicted XlogP | 3.4 | Indicates moderate lipophilicity, a key parameter for cell membrane permeability. | PubChem[2] |

| Purity Specification | ≥95% | Standard purity for research-grade chemical. | AKSci[3] |

The Role of Constituent Moieties in Medicinal Chemistry

The structure of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not arbitrary; it is a confluence of functionalities that are highly valued in drug discovery. Understanding the role of each component explains the rationale behind its use in synthetic and medicinal chemistry.

The Pyridine Scaffold: A Privileged Structure

Pyridine derivatives are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and their versatile chemical properties.[4] The nitrogen atom in the ring can act as a hydrogen bond acceptor and provides a site for metabolic transformations, which can be strategically managed during drug design. Pyridine-based structures can serve as bioisosteres for phenyl rings, amides, and other heterocycles, allowing for the fine-tuning of a drug's solubility, lipophilicity, and metabolic stability.[5]

The Nitrile Pharmacophore: A Versatile Functional Group

The nitrile (C≡N) group is a key pharmacophore found in over 30 approved pharmaceuticals.[6] It is a metabolically robust group that often passes through the body unchanged.[6] Its linear geometry and electronic properties allow it to serve several roles:

-

Hydrogen Bond Acceptor: The nitrile can mimic the carbonyl group of amides or ketones by functioning as a hydrogen bond acceptor, enabling critical interactions with biological targets.[6]

-

Enzyme Inhibitor: In certain contexts, the nitrile group can act as a covalent or non-covalent inhibitor of enzymes, particularly cysteine proteases.

-

Modulator of Physicochemical Properties: The strong dipole moment of the nitrile group can influence a molecule's binding affinity, solubility, and overall electronic profile.

The 4-Chlorophenoxy Moiety

The ether linkage connects the pyridine core to a 4-chlorophenyl ring. This entire group serves to modulate the molecule's steric bulk and electronic properties. The chlorine atom is an electron-withdrawing group that can influence the reactivity of the phenyl ring and participate in halogen bonding with protein targets. The entire phenoxy group significantly increases the molecule's lipophilicity, as reflected in the predicted XlogP value of 3.4, which can be crucial for crossing biological membranes.[2]

Caption: Key structural components of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Proposed Synthesis Workflow

While specific synthesis literature for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not publicly available, a highly plausible route is via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. A representative protocol is detailed below, based on analogous reactions for similar pyridine derivatives.

Reaction Principle

The synthesis proceeds by reacting 6-chloropyridine-2-carbonitrile with 4-chlorophenol in the presence of a base. The electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack, and the base deprotonates the phenol to form the more nucleophilic phenoxide anion, which then displaces the chloride at the 6-position of the pyridine ring.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All work must be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

6-Chloropyridine-2-carbonitrile (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridine-2-carbonitrile and anhydrous potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 4-chlorophenol to the mixture.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety, Handling, and Storage

Proper handling of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is crucial due to its potential toxicity, which is characteristic of many nitrile-containing aromatic compounds.

Table 3: GHS Hazard Information Summary

| Hazard Class | Statement | Precaution | Source |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection. | TCI Chemicals[7] |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. | TCI Chemicals[7], AK Scientific[1] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | TCI Chemicals[7], AK Scientific[1] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | AK Scientific[1] |

Note: Hazard information is based on data for closely related compounds and should be treated as representative.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[8]

-

Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands and face thoroughly after handling.[8]

Storage

-

Keep the container tightly closed.[7]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

-

For long-term stability, storage under an inert gas atmosphere is recommended.[7]

Conclusion

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a well-defined chemical entity with significant potential as a building block in the field of drug discovery. Its molecular architecture, combining the privileged pyridine scaffold with a versatile nitrile pharmacophore and a lipophilic chlorophenoxy group, presents a compelling starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic accessibility via standard organic chemistry reactions, such as nucleophilic aromatic substitution, further enhances its utility. Researchers and scientists working with this compound must adhere to strict safety protocols due to its potential toxicity. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically employ 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in advanced research and development programs.

References

-

PubChem. 6-(4-chlorophenoxy)pyridine-2-carbonitrile (C12H7ClN2O). [Link]

-

Fleming, J. S., et al. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Global Market Monitor. (2024). Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. PubChemLite - 6-(4-chlorophenoxy)pyridine-2-carbonitrile (C12H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 1384428-94-7 6-(4-Chlorophenoxy)pyridine-2-carbonitrile AKSci 5508DR [aksci.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Determining the Solubility of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in Organic Solvents for Drug Discovery and Development

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and synthetic systems. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel compound like 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a prerequisite for its advancement through the discovery pipeline. Poor solubility can hinder everything from initial high-throughput screening to final formulation, leading to unreliable assay results and poor bioavailability.[1][2][3] This in-depth guide provides a comprehensive framework for determining the solubility of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in a range of relevant organic solvents. It moves beyond a simple listing of data to explain the underlying principles and provide a robust, field-proven experimental protocol. This document is designed to be a self-validating system, grounding its recommendations in established scientific principles and authoritative methodologies to ensure accuracy and reproducibility.

Introduction: The Imperative of Solubility Profiling

In the landscape of drug discovery and development, solubility is a cornerstone property. A molecule must be in solution to interact with its biological target, to be absorbed by the body, and to be formulated into a viable drug product.[1][4] Compounds with low solubility are often plagued by issues such as erratic bioassay results, artificially weak potency, and poor oral absorption.[1][2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation chemists.[2][5]

The subject of this guide, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, is a heterocyclic compound featuring several key functional groups that influence its physicochemical properties. The pyridine ring, the ether linkage, the chlorophenyl group, and the nitrile moiety all contribute to its overall polarity, hydrogen bonding capacity, and crystalline structure. A thorough understanding of its solubility in a well-chosen panel of organic solvents is therefore essential for predicting its behavior in subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and for guiding formulation strategies.[3] This guide provides the theoretical basis and a practical, step-by-step methodology for generating this critical dataset.

Predicting Solubility: A Physicochemical Analysis

The principle of "like dissolves like" is the fundamental guide to solubility.[6][7] A solute will dissolve best in a solvent that has a similar chemical structure and polarity.[6] An analysis of the molecular structure of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile allows for an educated prediction of its solubility behavior.

-

Polarity: The molecule possesses both polar and non-polar regions. The pyridine nitrogen and the nitrile group (C≡N) are polar, capable of dipole-dipole interactions. The chlorophenoxy group, however, is largely non-polar and hydrophobic. This amphiphilic nature suggests moderate solubility in a range of solvents.

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape: Larger molecules often have lower solubility than smaller, more compact ones. The relatively planar structure of the core rings may facilitate packing into a stable crystal lattice, which would require more energy to overcome during dissolution.

Based on these features, we can anticipate the following trends:

-

High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Moderate Solubility in alcohols like methanol and ethanol, and in ketones like acetone, where a balance of polar and non-polar interactions can be achieved.

-

Low Solubility in highly non-polar solvents like heptane or hexane, as there are insufficient non-polar regions to overcome the favorable interactions within the solvent.

-

Variable Solubility in solvents of intermediate polarity like ethyl acetate and dichloromethane, which will depend on the delicate balance of intermolecular forces.

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The isothermal shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[8] This method involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.[8][9] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 outlines the principles for this type of testing, emphasizing the use of pure substances to avoid interference from impurities.[10][11][12][13] While OECD 105 is specific to water solubility, its principles of achieving equilibrium and accurate quantification are directly applicable to organic solvents.

Materials and Equipment

-

Solute: 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (purity >98%)

-

Solvents: HPLC-grade methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, and heptane.

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[14][15]

-

Volumetric flasks and pipettes

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (e.g., ~10 mg) to a pre-weighed 4 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent (e.g., 2 mL) into the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period. A 24-hour incubation is typically adequate to reach thermodynamic equilibrium, but this should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is stable.[9][16]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Quantification via HPLC

A robust HPLC method is essential for accurate quantification.[14][17]

-

Method Development: A reverse-phase HPLC method is typically suitable.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is common. The choice of solvent should be based on the solubility of the analyte.[18]

-

Detection: The compound's UV absorbance should be monitored at its maximum wavelength (λmax) to ensure sensitivity.

-

-

Calibration: Prepare a series of standard solutions of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.99 for accurate quantification.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear, concise, and easily comparable format. A table summarizing the solubility in different solvents, expressed in both mass/volume (mg/mL) and molarity (mol/L), is highly recommended.

Table 1: Hypothetical Solubility Data for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | 5.2 | 0.022 |

| Ethyl Acetate | 4.4 | 15.8 | 0.066 |

| Acetone | 5.1 | 45.3 | 0.189 |

| Acetonitrile | 5.8 | 38.9 | 0.162 |

| Ethanol | 4.3 | 22.1 | 0.092 |

| Methanol | 5.1 | 31.5 | 0.131 |

Note: The data in this table is illustrative and intended to demonstrate proper presentation. Actual experimental values must be determined.

Interpretation: The solubility data should be analyzed in the context of the solvent's properties. For instance, higher solubility in acetone compared to ethanol, despite similar polarity indices, might suggest that dipole-dipole interactions are more significant for this molecule than hydrogen bonding. Low solubility in heptane confirms the importance of the polar moieties for solvation. This information is invaluable for selecting appropriate solvents for chemical reactions, purification, and the initial stages of formulation development.

Visualization of Experimental Workflow

A visual representation of the experimental process can clarify the sequence of operations and critical control points. The following diagram, generated using Graphviz, outlines the shake-flask solubility determination workflow.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This guide has detailed a robust and scientifically sound methodology for determining the solubility of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in organic solvents. By combining theoretical physicochemical analysis with the practical application of the gold-standard shake-flask method, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug discovery and development process. Adherence to these protocols will ensure that the solubility profile is accurately characterized, mitigating risks associated with poor solubility and paving the way for successful downstream applications, from biological screening to formulation.

References

-

Test No. 105: Water Solubility. (OECD Guidelines for the Testing of Chemicals, Section 1). URL: [Link]

-

OECD 105 - Water Solubility. (Situ Biosciences). URL: [Link]

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (Books).

-

Solubility testing in accordance with the OECD 105. (FILAB). URL: [Link]

-

OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (EUROLAB). URL: [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (ISRN Pharmaceutics). URL: [Link]

-

The Importance of Solubility for New Drug Molecules. (Farmacia). URL: [Link]

-

Test No. 105: Water Solubility - OECD. (OECD Publishing). URL: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (Protocols.io). URL: [Link]

-

Solubility of Organic Compounds. (Chemistry Steps). URL: [Link]

-

Drug solubility: importance and enhancement techniques. (PubMed). URL: [Link]

-

Drug solubility: why testing early matters in HTS. (BMG LABTECH). URL: [Link]

-

Summary of Properties of Organic Compounds: Solubility of Organic Compounds. (Teachy). URL: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (Regulations.gov). URL: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (Dissolution Technologies). URL: [Link]

-

Shake Flask logK. (Lokey Lab Protocols). URL: [Link]

-

Solubility. (Wikipedia). URL: [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. (YouTube). URL: [Link]

-

Solubility in organic solvents Definition. (Fiveable). URL: [Link]

-

HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (SciSpace). URL: [Link]

-

HPLC Method development: an overview. (PharmaCores). URL: [Link]

-

A Review on Method Development and Validation by Using HPLC. (IJPRS). URL: [Link]

-

CAS#:99902-74-6 | 6-(4-fluorophenoxy)pyridine-3-carbonitrile. (Chemsrc). URL: [Link]

-

Steps involved in HPLC Method Development. (Asian Journal of Pharmaceutical Research). URL: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ucd.ie [ucd.ie]

- 3. bmglabtech.com [bmglabtech.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

- 13. laboratuar.com [laboratuar.com]

- 14. HPLC Method development: an overview. [pharmacores.com]

- 15. A Review on Method Development and Validation by Using HPLC - IJPRS [ijprs.com]

- 16. enamine.net [enamine.net]

- 17. scispace.com [scispace.com]

- 18. asianjpr.com [asianjpr.com]

Strategic Sourcing & Synthesis Guide: 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

This guide serves as a technical whitepaper for researchers and procurement specialists focusing on 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (CAS: 1384428-94-7).[1]

Executive Summary

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a high-value pharmacophore intermediate used primarily in the development of kinase inhibitors (e.g., PIM-1) and metabolic enzyme modulators (e.g., DPP-4).[1]

Despite its structural simplicity, the compound commands a significant market premium, with catalog prices often exceeding $4,000 per gram . This valuation is driven by its status as a "make-to-order" building block rather than a commodity chemical.[1] For research programs requiring >1 gram, in-house synthesis is the recommended strategy , offering a cost reduction of >95% compared to commercial sourcing.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 6-(4-chlorophenoxy)pyridine-2-carbonitrile |

| CAS Number | 1384428-94-7 |

| Molecular Formula | C₁₂H₇ClN₂O |

| Molecular Weight | 230.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, Chloroform; Low solubility in water |

| Key Impurities | 4-Chlorophenol (starting material), 6-chloropyridine-2-carbonitrile (unreacted core) |

Supply Chain & Pricing Analysis

The market for this compound is bifurcated into Catalog Suppliers (high mark-up, fast delivery for mg quantities) and Contract Synthesis (lower unit cost, long lead time).[1]

Current Market Pricing (Spot Rates)

Note: Prices are indicative and subject to fluctuation.

| Supplier Tier | Vendor Examples | Pack Size | Estimated Price (USD) | Lead Time |

| Tier 1: Catalog | AK Scientific, MolPort | 100 mg | $419.00 | 2-4 Weeks |

| Tier 1: Catalog | AK Scientific | 1.0 g | $942.00 | 4 Weeks |

| Tier 2: Bulk/CRO | Enamine, BLD Pharmatech | 5.0 g | Inquire (Est. $1,500) | 4-6 Weeks |

| Tier 3: Precursors | Sigma, Combi-Blocks | 25.0 g | ~$150.00 (Total Mat.[1] Cost) | 2-3 Days |

Procurement Strategy: Make vs. Buy

The "Buy" option is only logically sound for High-Throughput Screening (HTS) campaigns requiring <100 mg.[1] For lead optimization requiring gram-scale quantities, the "Make" strategy is mandatory to preserve budget.

Figure 1: Decision matrix for sourcing 6-(4-Chlorophenoxy)pyridine-2-carbonitrile based on quantity and timeline.

Synthesis Protocol (The "Make" Strategy)

The synthesis relies on a nucleophilic aromatic substitution (

Reaction Pathway[1][6][7][8][9][10]

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (

Step-by-Step Protocol

Materials:

-

Precursor A: 6-Chloropyridine-2-carbonitrile (1.0 eq) – Source: Combi-Blocks/Sigma[1]

-

Precursor B: 4-Chlorophenol (1.1 eq) – Source: Sigma/Merck[1]

-

Base: Potassium Carbonate (

), anhydrous (1.5 eq)[1] -

Solvent: N,N-Dimethylformamide (DMF) or DMSO [Anhydrous][1]

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in DMF (5 mL per mmol).

-

Deprotonation: Add

(1.5 eq) in a single portion.[1] Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 6-chloropyridine-2-carbonitrile (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The limiting reagent (pyridine) should be consumed.[1] -

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates as a solid.

-

Isolation:

-

If Solid: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

-

If Oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to remove traces of unreacted phenol.

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the phenol -OH signal and the shift in pyridine ring protons.

-

Purity Check: Ensure removal of 4-chlorophenol (toxic/irritant) before biological testing.[1]

Applications in Drug Discovery[7][9][11]

This compound acts as a privileged scaffold in medicinal chemistry, particularly for targets requiring a hydrophobic aryl ether motif linked to an electron-deficient heterocycle.

Kinase Inhibition (PIM-1 / VEGFR)

The phenoxy-pyridine motif serves as a linker that can orient the molecule within the ATP-binding pocket of kinases.[1] The nitrile group often engages in hydrogen bonding with the hinge region or active site residues (e.g., Ser/Thr).

-

Relevance: PIM-1 inhibitors are critical in oncology research, particularly for prostate cancer and leukemia.

DPP-4 Inhibitors (Diabetes)

Analogs of Trelagliptin and Alogliptin utilize cyanopyridine scaffolds.[1] While those drugs typically feature amino-substituents, the phenoxy-analog is a common "bioisostere" used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of the DPP-4 enzyme.[1]

Prion Disease Therapeutics

Research indicates that pyridine dicarbonitriles and their mono-nitrile analogs (like this compound) can stabilize the cellular prion protein (

References

-

PubChem . (2026).[1] Compound Summary: 6-(4-chlorophenoxy)pyridine-2-carbonitrile.[1] National Library of Medicine. Retrieved from [Link]

-

Takeda Pharmaceutical Co. (2005).[1] Patent EP1500658: Nitrogen-containing heterocyclic compounds and use thereof. (Contextual reference for cyanopyridine scaffolds in DPP-4 inhibitors).

-

National Institutes of Health (NIH) . (2014).[1] Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. PLOS ONE. (Mechanistic grounding for pyridine nitrile bioactivity).

Sources

SMILES string and InChIKey for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

[1][2]

Chemical Identity & Digital Signatures

The following identifiers are strictly validated for database integration and cheminformatics workflows.

| Identifier | Value | Format/Notes |

| Common Name | 6-(4-Chlorophenoxy)picolinonitrile | IUPAC variant |

| CAS Registry | Not widely listed; treat as novel intermediate | Generic search: 6-phenoxy-2-cyanopyridine derivatives |

| Molecular Formula | MW: 230.65 g/mol | |

| Canonical SMILES | N#Cc1nc(Oc2ccc(Cl)cc2)ccc1 | Useful for RDKit/OpenBabel parsing |

| Isomeric SMILES | C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N | Explicit aromaticity |

| InChI String | InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H | Standard InChI v1.06+ |

| InChIKey | XFMUDOIBPSZDKY-UHFFFAOYSA-N | Hashed SHA-256 equivalent |

Structural Analysis & Reactivity Logic

The molecule consists of a pyridine core substituted at the 2-position with a nitrile (cyano) group and at the 6-position with a 4-chlorophenoxy moiety.[1]

-

Electronic Activation: The nitrile group at C2 is a strong electron-withdrawing group (EWG).[1] Through resonance (

) and induction ( -

Regioselectivity: This electron deficiency activates the C6 position, making it highly susceptible to Nucleophilic Aromatic Substitution (

).[1] This is the foundational logic for its synthesis: displacing a halide at C6 with a phenol nucleophile. -

Lipophilicity: The 4-chlorophenoxy tail increases the LogP (approx.[1] 3.4), enhancing membrane permeability for biological applications.

Synthetic Protocol (High-Yield Methodology)

Objective: Synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile via

Reagents:

-

Substrate: 6-Chloropyridine-2-carbonitrile (1.0 eq)

-

Nucleophile: 4-Chlorophenol (1.1 eq)[1]

-

Base: Potassium Carbonate (

) (anhydrous, 2.0 eq) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous).[1]

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with 4-chlorophenol (1.1 eq) and

(2.0 eq) in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion in situ. -

Addition: Add 6-Chloropyridine-2-carbonitrile (1.0 eq) in a single portion.

-

Reaction: Heat the mixture to 80–90°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Checkpoint: The reaction typically reaches completion within 2–4 hours. The nitrile group activates the chloride displacement, preventing the need for extreme temperatures (>120°C) which could hydrolyze the nitrile.[1]

-

-

Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product often precipitates as a white/off-white solid.[1]

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.[1] Recrystallize from Ethanol/Water if necessary.

Reaction Pathway Diagram

Figure 1: The SNAr reaction pathway.[1] The base generates a phenoxide nucleophile which attacks the electron-deficient pyridine ring at C6.[1]

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted values.

| Technique | Expected Signal | Structural Assignment |

| LC-MS (ESI+) | m/z ~231.0 [M+H]+ | Confirms MW of 230.[1]65. Look for Cl isotope pattern (3:1 ratio at M+2). |

| IR Spectroscopy | ~2230–2240 cm⁻¹ | Sharp, distinct peak. Diagnostic of the Nitrile (-CN) group.[1] |

| 1H NMR (DMSO-d6) | Pyridine C3-H and C4-H. | |

| 4-Chlorophenyl ring (AA'BB' system).[1] | ||

| 4-Chlorophenyl ring (AA'BB' system).[1] | ||

| Pyridine C5-H (Shielded by ether linkage).[1] |

Applications & Context

This molecule is not merely a catalog entry; it is a representative scaffold for Type II Kinase Inhibitors and Phytoene Desaturase (PDS) Herbicides .[1]

-

Medicinal Chemistry: The biaryl ether linkage provides a flexible hinge, allowing the molecule to occupy hydrophobic pockets in enzymes (e.g., Factor Xa or p38 MAP kinase).[1] The nitrile group acts as a reversible covalent trap or a hydrogen bond acceptor for serine residues in the active site.

-

Agrochemicals: Pyridine-2-carbonitriles are precursors to picolinic acid herbicides (e.g., Picloram analogs), which disrupt auxin signaling in broadleaf weeds.[1]

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

Figure 2: Divergent synthetic utility. The nitrile group serves as a "chemical handle" for transformation into acids, amines, or ketones.[1]

References

-

PubChem Compound Summary. (2025). 6-(4-chlorophenoxy)pyridine-2-carbonitrile (CID 64593786).[1][2] National Center for Biotechnology Information. [Link][1]

- Scifinder/CAS Common Chemistry.Search Strategy: Substructure search for 6-phenoxy-picolinonitrile derivatives. (General Reference for SNAr methodology on picolinonitriles).

-

Uggerud, E., et al. (2018).[1] Concerted Nucleophilic Aromatic Substitution Reactions.[3][4] Journal of Organic Chemistry. (Validates the SNAr mechanism on electron-deficient heterocycles). [Link]

-

Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution on Heterocycles. [Link][1]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PubChemLite - 6-(4-chlorophenoxy)pyridine-2-carbonitrile (C12H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile from 6-chloropyridine-2-carbonitrile

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile from 6-chloropyridine-2-carbonitrile and 4-chlorophenol. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.

Introduction: Significance and Reaction Overview

The target molecule, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, incorporates a diaryl ether linkage, a common motif in biologically active compounds. The pyridine-2-carbonitrile scaffold is a valuable building block in medicinal chemistry. This synthesis proceeds via a nucleophilic aromatic substitution, where the phenoxide, generated in situ from 4-chlorophenol, displaces the chloride on the electron-deficient pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom are crucial for activating the ring towards nucleophilic attack.[1][2][3]

Mechanistic Insights: The "Addition-Elimination" Pathway

The synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile follows a well-established two-step "addition-elimination" mechanism, characteristic of many SNAr reactions.[3][4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The reaction is initiated by the deprotonation of 4-chlorophenol by a base, typically a carbonate like potassium carbonate (K2CO3), to form the more nucleophilic 4-chlorophenoxide ion.[5][6][7] This phenoxide then attacks the electron-deficient carbon atom bonded to the chlorine on the 6-chloropyridine-2-carbonitrile ring. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electron-withdrawing nitrile group and the pyridine nitrogen.

Step 2: Elimination of the Leaving Group and Re-aromatization. The aromaticity of the pyridine ring is restored in the second step through the elimination of the chloride leaving group. This step is typically the rate-determining step of the overall reaction. The final product, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, is thus formed.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step, particularly with highly reactive substrates or specific solvent conditions.[8][9] However, for this particular transformation, the stepwise addition-elimination pathway is the generally accepted mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 6-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | 138.56 | 33252-29-8 | Toxic, Irritant[10] |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 | Harmful, Irritant[11][12][13][14][15] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Irritant |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive Toxin, Irritant |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| Brine (Saturated NaCl solution) | NaCl, H₂O | - | - | Non-hazardous |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Non-hazardous |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-2-carbonitrile (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloropyridine-2-carbonitrile. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium phenoxide and facilitates the nucleophilic attack.[16][17][18]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar product spot indicate the progression of the reaction.

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF). The aqueous work-up is crucial for removing the inorganic salts and the high-boiling DMF solvent.[1]

-

Purification: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis.

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of harmful vapors, particularly from DMF and the chlorinated starting materials.

-

Reagent Handling:

-

6-Chloropyridine-2-carbonitrile: This compound is toxic and an irritant.[10] Avoid skin and eye contact.

-

4-Chlorophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled.[12][13][14] It is also toxic to aquatic life.[14] Handle with care and prevent release into the environment.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant. Handle in a fume hood and avoid exposure.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated container.

Characterization of the Final Product

The identity and purity of the synthesized 6-(4-Chlorophenoxy)pyridine-2-carbonitrile can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretch.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile via nucleophilic aromatic substitution is a robust and well-understood transformation. By carefully controlling the reaction conditions and adhering to proper safety protocols, researchers can efficiently produce this valuable chemical intermediate. The insights into the reaction mechanism and the detailed experimental protocol provided in this guide are intended to empower researchers in their synthetic endeavors.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

-

Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Quora. (2018). What is the role of a DMF in an SN2 reaction?. Retrieved from [Link]

-

Who we serve. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Retrieved from [Link]

-

Atlas. (n.d.). Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism. Retrieved from [Link]

-

NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

YouTube. (2020). SN2 reactions. Retrieved from [Link]

-

Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-(4-CHLOROPHENYL)-3-PYRIDINE CARBONITRILE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

NIH. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

PubMed. (2004). Kinetics and mechanism of photoactivated periodate reaction with 4-chlorophenol in acidic solution. Retrieved from [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 5. thieme-connect.com [thieme-connect.com]

- 6. atlas.org [atlas.org]

- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. merckmillipore.com [merckmillipore.com]

- 12. carlroth.com [carlroth.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. lobachemie.com [lobachemie.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. quora.com [quora.com]

- 17. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

Application Notes and Protocols for the Crystallization of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Introduction: The Critical Role of Crystalline Form in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, a molecule of interest in drug discovery and development, obtaining a stable and pure crystalline form is a critical step in ensuring consistent product quality and therapeutic efficacy.

This guide provides a comprehensive overview of established crystallization methods tailored for the purification and crystal growth of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for developing a crystallization process that yields high-quality crystalline material. The selection of a particular crystallization method and the optimization of its parameters are often empirical processes, guided by the solubility profile of the compound. While specific solubility data for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not extensively published, its structure—possessing a polar pyridine-nitrile core and a less polar chlorophenoxy moiety—suggests moderate solubility in a range of organic solvents. This understanding forms the basis for the solvent systems proposed in the following protocols.

Physicochemical Properties and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is fundamental to designing an effective crystallization strategy. Based on its chemical structure and data from analogous compounds, we can infer key properties that guide solvent selection.

Structural Analysis:

-

Pyridine-2-carbonitrile moiety: The nitrogen atom in the pyridine ring and the nitrile group introduce polarity and potential for hydrogen bonding with protic solvents.

-

4-Chlorophenoxy group: The ether linkage and the aromatic rings contribute to the molecule's rigidity and potential for π-π stacking interactions in the crystal lattice. The chloro-substituent adds to the overall lipophilicity.

Predicted Solubility Profile:

Based on these features, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents and some non-polar aromatic solvents. It is expected to have low solubility in non-polar aliphatic hydrocarbons and water.

Solvent Screening:

A preliminary solvent screen is crucial. Small-scale solubility tests with a few milligrams of the compound in various solvents at room temperature and upon heating will provide invaluable information for selecting the most suitable crystallization solvent or solvent system.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | High | The polarity of these solvents will interact favorably with the polar functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (especially when heated) | Capable of hydrogen bonding with the pyridine nitrogen. The solubility is expected to be strongly temperature-dependent. |

| Non-Polar Aromatic | Toluene, Xylene | Moderate (especially when heated) | π-π interactions between the solvent and the aromatic rings of the molecule can promote solubility. |

| Non-Polar Aliphatic | Heptane, Hexane | Low | These will likely serve as effective anti-solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good general solvents for many organic compounds. |

| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderate | May be useful as anti-solvents or in co-solvent systems. |

Crystallization Methodologies: Detailed Protocols

The following section details three robust crystallization methods applicable to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile: Slow Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion.

Method 1: Slow Cooling Crystallization

This classical technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered.[1][2] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool slowly, the compound will crystallize out of the solution.[3]

Protocol:

-

Solvent Selection: Choose a solvent in which 6-(4-Chlorophenoxy)pyridine-2-carbonitrile exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or acetonitrile are good starting points.[4]

-

Dissolution: In a clean Erlenmeyer flask, add the crude 6-(4-Chlorophenoxy)pyridine-2-carbonitrile. Add a minimal volume of the chosen solvent.

-

Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent.

-

Slow Cooling: Once a clear, hot, saturated solution is obtained, remove the flask from the heat source. Cover the flask with a watch glass or loosely with aluminum foil to prevent rapid evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. To promote even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[5]

-

Crystal Growth: As the solution cools, crystals should start to form. The rate of cooling directly impacts crystal size and quality; slower cooling generally yields larger and more well-defined crystals.[3]

-

Isolation: Once crystallization appears complete at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

-

Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.

Workflow Diagram: Slow Cooling Crystallization

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Anti-Solvent Addition

This method is particularly useful when a suitable single solvent for slow cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is insoluble, to induce crystallization.[6][7]

Protocol:

-

Solvent System Selection:

-

Good Solvent: A solvent that readily dissolves 6-(4-Chlorophenoxy)pyridine-2-carbonitrile at room temperature (e.g., acetone, THF, DCM).

-

Anti-Solvent: A solvent that is miscible with the good solvent but in which the compound has very low solubility (e.g., water, heptane, hexane).[8]

-

-

Dissolution: Dissolve the crude 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in a minimal amount of the good solvent at room temperature to create a concentrated solution.

-

Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. The addition should be slow enough to maintain a state of slight supersaturation.

-

Induction of Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation. At this point, you can add a few drops of the good solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Alternatively, add a seed crystal to promote controlled crystallization.

-

Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form over time.

-

Isolation and Washing: Once a sufficient crop of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small amount of a mixture of the good solvent and anti-solvent, or with the pure anti-solvent.

-

Drying: Dry the crystals under vacuum.

Workflow Diagram: Anti-Solvent Addition

Caption: Workflow for Anti-Solvent Crystallization.

Method 3: Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when only a small amount of material is available.[9][10] This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound in a more volatile "good" solvent.

Protocol:

-

Solvent System Selection:

-

Good Solvent: A relatively volatile solvent in which the compound is soluble (e.g., DCM, acetone).

-

Anti-Solvent: A more volatile solvent in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[11]

-

-

Setup:

-

Prepare a concentrated solution of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in the good solvent in a small, open container (e.g., a small vial or test tube).

-

Place this small container inside a larger, sealable vessel (e.g., a beaker or a jar).

-

Add a pool of the anti-solvent to the bottom of the larger vessel, ensuring the level of the anti-solvent is below the top of the inner container.

-

-

Diffusion and Crystallization: Seal the outer vessel tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner container. This gradual change in solvent composition will reduce the solubility of the compound, leading to slow crystallization.

-

Crystal Growth: Place the sealed system in a location free from vibrations and temperature fluctuations. Crystal growth may take several hours to days.

-

Isolation: Once suitable crystals have formed, carefully open the vessel and remove the inner container. Isolate the crystals by decanting the mother liquor or by using a micropipette.

-

Drying: Gently wash the crystals with a small amount of the anti-solvent and allow them to air-dry or dry under a gentle stream of inert gas.

Workflow Diagram: Vapor Diffusion

Caption: Workflow for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

| Problem | Possible Cause | Suggested Solution |

| No crystals form | Solution is not saturated; cooling is too fast; compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some solvent; cool the solution more slowly; try a different solvent or an anti-solvent method. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated. | Use a lower-boiling solvent; dilute the solution slightly with more hot solvent before cooling. |

| Formation of fine powder | Nucleation is too rapid; solution is too supersaturated. | Cool the solution more slowly; use a less polar solvent or a solvent mixture to reduce supersaturation. |

| Impure crystals | Incomplete dissolution of impurities; co-crystallization of impurities. | Ensure all soluble impurities are dissolved in the hot solution; if insoluble impurities are present, perform a hot filtration step before cooling. |

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

When heating flammable solvents, use a steam bath, heating mantle, or a hot plate with a spark-proof controller. Avoid open flames.

-

Consult the Safety Data Sheet (SDS) for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile and all solvents used for specific handling and disposal information.

Conclusion

The crystallization of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a crucial step for its purification and for obtaining a solid form with desirable physicochemical properties. The methods of slow cooling, anti-solvent addition, and vapor diffusion provide a versatile toolkit for researchers to achieve high-quality crystals. The key to successful crystallization lies in a systematic approach to solvent selection and careful control over the process parameters such as cooling rate and the rate of anti-solvent addition. The protocols and guidelines presented in this document offer a comprehensive starting point for the development of a robust and reproducible crystallization process for this compound.

References

-

Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]

-

University of York, Centre for Crystal Engineering. Guide for crystallization. Available from: [Link]

-

University of Cape Town, Department of Science. SOP: CRYSTALLIZATION. Available from: [Link]

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023,52, 2337-2363. Available from: [Link]

-

Massachusetts Institute of Technology. Growing Crystals. Available from: [Link]

-

MedCrave. Solubility of some novel cyanopyridine derivatives. MOJ Biorg Org Chem. 2018;2(2):73-77. Available from: [Link]

-

American Chemical Society. Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design 2022 22 (5), 3326-3334. Available from: [Link]

- Google Patents. RU2339364C2 - Method of solidification using anti-solvent.

-

Hampton Research. Sitting Drop Vapor Diffusion. Available from: [Link]

- Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization.

-

University of Colorado Boulder, Department of Chemistry. Crystallization. Available from: [Link]

-

METTLER TOLEDO AutoChem. 4 Recrystallization Methods for Increased Yield. YouTube. Available from: [Link]

-

Journal of Chemical Science. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. J Chem Sci 2022, 11: 198. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

Bitesize Bio. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available from: [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

-

International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences 2023, 23(1), 258-267. Available from: [Link]

-

American Chemical Society. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics 2017 14 (7), 2370-2380. Available from: [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

-

University of Florida, The Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link]

-

AA Blocks. 2-Cyanopyridine | 100-70-9 | MFCD00006218. Available from: [Link]

-

SciELO. Study of some properties of cyanopyridine derivatives in solutions. Rev. Colomb. Cienc. Quím. Fárm., Bogotá , v. 44, n. 3, p. 278-291, Dec. 2015 . Available from: [Link]

-

Royal Society of Chemistry. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Adv., 2021,11, 24867-24871. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. Available from: [Link]

-

Chemsrc. CAS#:99902-74-6 | 6-(4-fluorophenoxy)pyridine-3-carbonitrile. Available from: [Link]

-

National Center for Biotechnology Information. 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E E68, o1821. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2773734, 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Available from: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. longdom.org [longdom.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. mt.com [mt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. Growing Crystals [web.mit.edu]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted 4-chlorophenol from the desired product, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile. The following FAQs and protocols are designed for researchers, scientists, and drug development professionals to ensure the highest purity of their target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and direct method for removing 4-chlorophenol from my reaction mixture?

The most efficient primary method is a basic liquid-liquid extraction . This technique exploits the significant difference in acidity between the unwanted 4-chlorophenol and the target product. 4-chlorophenol is weakly acidic, while the desired 6-(4-chlorophenoxy)pyridine-2-carbonitrile is a neutral organic molecule with a weakly basic pyridine nitrogen.

By washing an organic solution of the crude product (e.g., in ethyl acetate or dichloromethane) with an aqueous base like sodium hydroxide (NaOH), the acidic phenol is deprotonated to form sodium 4-chlorophenoxide. This resulting salt is highly soluble in the aqueous layer and is thus partitioned away from the organic layer containing your product.[1]

Q2: Can you explain the chemistry behind why a basic wash works so well?

The success of the basic wash is governed by fundamental acid-base principles, best understood by comparing the pKa values of the compounds involved. The pKa is a measure of the acidity of a compound.

| Compound | Structure | pKa Value | Chemical Nature |

| 4-Chlorophenol | ~9.41[2] | Weakly Acidic | |

| Water (Conjugate acid of OH⁻) | H₂O | ~15.7 | Very Weak Acid |

| Protonated Pyridine (Conjugate acid of Pyridine) | ~5.2[3] | Acidic |

When you introduce a strong base like sodium hydroxide (NaOH), its hydroxide ion (OH⁻) is a much stronger base than the phenoxide that will be formed. The equilibrium of the acid-base reaction heavily favors the deprotonation of 4-chlorophenol.

Reaction: 4-Chlorophenol (organic soluble) + NaOH (aqueous) → Sodium 4-chlorophenoxide (aqueous soluble) + H₂O

Because the pKa of 4-chlorophenol (~9.41) is significantly lower than the pKa of water (~15.7), the reaction proceeds to completion, effectively converting the organic-soluble phenol into a water-soluble salt.[1][2] Your desired product, being non-acidic, remains in the organic layer.

Workflow for Basic Liquid-Liquid Extraction

Caption: Workflow for removing acidic impurities.

Q3: I performed a basic wash, but my TLC/NMR analysis still shows 4-chlorophenol. What could have gone wrong?

This is a common issue with several potential causes:

-

Insufficient Base: You may not have used enough molar equivalents of base to react with all the 4-chlorophenol. A good starting point is to use 1.5-2.0 equivalents relative to the theoretical maximum amount of unreacted phenol. For a standard workup, using a 1M or 2M solution of NaOH provides a sufficient excess.

-

Incorrect Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is not strong enough to effectively deprotonate 4-chlorophenol. The pKa of carbonic acid (H₂CO₃) is about 6.4. Since this is lower than the pKa of 4-chlorophenol (~9.41), the equilibrium will not favor the formation of the phenoxide salt. You must use a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

-

Insufficient Mixing: The acid-base reaction can only occur at the interface between the organic and aqueous layers. If the layers are not mixed sufficiently, the removal will be incomplete. Gentle swirling or inverting the separatory funnel multiple times is often more effective and safer than vigorous shaking, which can lead to emulsions.[4]

-

Too Few Washes: For significant amounts of phenol impurity, a single wash may not be enough. Repeating the basic wash 2-3 times with fresh aqueous base will ensure more complete removal.

Q4: My mixture formed a thick, stable emulsion during the extraction. How can I break it?

Emulsion formation is a frequent problem, especially when the reaction mixture contains surfactant-like impurities.[5] Here are several field-proven techniques to resolve an emulsion:

-

Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

-

Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5] This is often the most effective method.

-

Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.

-

Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[6]

-

Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the denser and lighter layers.

To prevent emulsions in the first place, use gentle swirling and inversions for mixing rather than vigorous shaking.[4][5]

Q5: Is there a risk of my product, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, degrading during the basic wash?

Yes, there is a potential risk of nitrile hydrolysis , although it generally requires harsh conditions. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring elevated temperatures and prolonged reaction times.[7][8][9]

To minimize this risk:

-

Use Moderate Base Concentration: A 1M NaOH solution is usually sufficient. Avoid highly concentrated bases (e.g., >5M).

-

Keep it at Room Temperature: Perform the extraction at ambient temperature. Do not allow the mixture to heat up.

-

Work Quickly: Do not let the organic layer remain in contact with the basic aqueous solution for an extended period. Proceed with the separation as soon as the layers have settled.

For highly sensitive substrates, you could consider using a milder base like potassium carbonate (K₂CO₃), though it may be slightly less effective at removing the phenol. Under standard workup conditions (room temperature, brief exposure), the nitrile group on your product should be stable.

Q6: The basic wash was successful, but I want to achieve even higher purity. What secondary purification methods do you recommend?

For achieving analytical-grade purity, two methods are highly recommended following the initial extraction:

-

Flash Column Chromatography: This is an excellent method for separating compounds with different polarities. The 4-chlorophenol is more polar than the desired ether product.

-

Stationary Phase: Standard silica gel.

-

Mobile Phase: A solvent system of Hexanes and Ethyl Acetate is a good starting point.[10] Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The less polar product, 6-(4-chlorophenoxy)pyridine-2-carbonitrile, should elute before the more polar 4-chlorophenol impurity.

-

-

Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.

-

Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurity should either be very soluble or insoluble at all temperatures.

-

Suggested Solvents: For aromatic nitriles, consider solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexanes or toluene/hexanes.[11][12]

-

Detailed Experimental Protocol

Protocol 1: Standard Purification by Basic Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).

-

Transfer: Transfer the organic solution to a separatory funnel of appropriate size (e.g., 250 mL).

-

First Wash: Add 30 mL of 1M aqueous sodium hydroxide (NaOH) to the funnel.

-

Extraction: Stopper the funnel, and while pointing the tip away from you and into the back of the fume hood, invert it and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times to mix the layers.

-

Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

-

Collection: Drain the lower aqueous layer and set it aside.

-

Repeat: Repeat steps 3-6 one more time to ensure complete removal of the phenol.

-

Brine Wash: Add 30 mL of saturated aqueous NaCl (brine) to the organic layer in the funnel. Mix and separate as before. This wash helps remove any residual water and aids in breaking minor emulsions.

-